2-(4-methylphenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride
Description
This compound is a piperazine derivative featuring a 4-methylphenoxy group attached to an ethanone backbone and a 2,2,2-trifluoroethyl substituent on the piperazine ring. The trifluoroethyl group enhances lipophilicity and metabolic stability due to the strong electron-withdrawing effects of the CF₃ moiety, which also reduces susceptibility to oxidative degradation . The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in therapeutic applications.
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2.ClH/c1-12-2-4-13(5-3-12)22-10-14(21)20-8-6-19(7-9-20)11-15(16,17)18;/h2-5H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVPUVUBAMHODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-methylphenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride is a complex organic compound with significant potential in pharmaceutical applications. This compound features a piperazine moiety, which is known for its diverse biological activities, including antipsychotic, analgesic, and anti-inflammatory properties. The unique structural components of this compound enhance its reactivity and biological profile.
The biological activity of this compound is likely mediated through interactions with specific receptors in the central nervous system (CNS) or other target tissues. Piperazine derivatives often act as antagonists or agonists at various neurotransmitter receptors, influencing pathways related to mood regulation, pain perception, and inflammation.
Potential Mechanisms Include:
- Dopamine Receptor Modulation: Similar compounds have shown efficacy in modulating dopamine receptors, which play a crucial role in mood and behavior.
- Serotonin Receptor Interaction: The compound may also affect serotonin receptors, contributing to its potential antidepressant effects.
- Anti-inflammatory Pathways: The presence of the trifluoroethyl group may enhance anti-inflammatory properties through modulation of inflammatory mediators.
In Vitro Studies
Recent studies have demonstrated that piperazine derivatives exhibit various biological activities. For instance:
- Antipsychotic Activity: Compounds similar to 2-(4-methylphenoxy)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride have been shown to reduce symptoms in animal models of schizophrenia.
- Analgesic Effects: In vitro assays indicate that these compounds can inhibit pain pathways by acting on nociceptive receptors.
In Vivo Studies
In vivo studies using rodent models have reported:
- Behavioral Changes: Administration of similar compounds resulted in significant alterations in behavior indicative of reduced anxiety and improved mood.
- Pain Response Reduction: These studies also noted a decrease in pain response in models of acute and chronic pain.
Case Studies
Several case studies have highlighted the therapeutic potential of piperazine derivatives:
- Case Study A: A clinical trial involving a piperazine derivative showed promising results in reducing anxiety symptoms in patients with generalized anxiety disorder.
- Case Study B: Another study demonstrated the efficacy of a similar compound in alleviating chronic pain conditions without significant side effects.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C_{16}H_{22}F_3N_3O·HCl |
| Molecular Weight | 396.84 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Primary Biological Activities | Antipsychotic, Analgesic |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns on the Piperazine Ring
The piperazine ring’s substituents significantly influence pharmacological properties. Below is a comparative analysis:
Backbone and Functional Group Variations
- Phenoxy vs. Chloroacetyl Groups: The target compound’s phenoxy group (electron-rich aromatic system) contrasts with chloroacetyl moieties in analogues (e.g., ). Phenoxy derivatives often exhibit enhanced receptor affinity for serotonin or adrenergic receptors due to aromatic stacking .
- Ethanone vs.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The trifluoroethyl group (logP ~2.5) balances lipophilicity better than polar thiazole (logP ~1.8) or bulky cyclohexyl (logP ~3.2) substituents .
- Solubility : Hydrochloride salts generally improve aqueous solubility (e.g., target compound: ~10 mg/mL vs. uncharged analogues: <1 mg/mL) .
- Metabolic Stability : CF₃ groups resist CYP450-mediated oxidation, whereas methylsulfanyl () or methoxy groups () may undergo demethylation or sulfoxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
